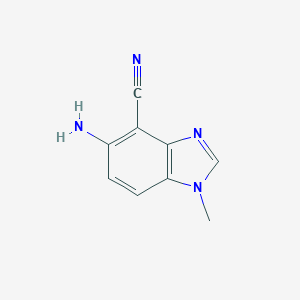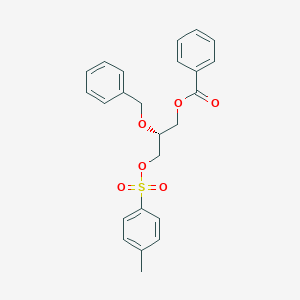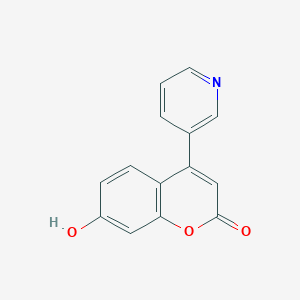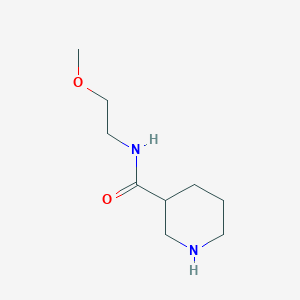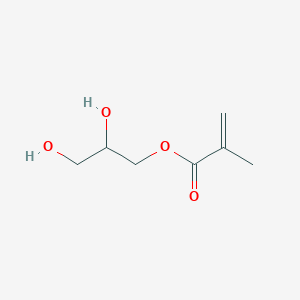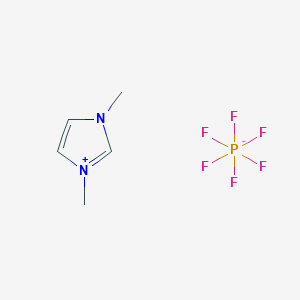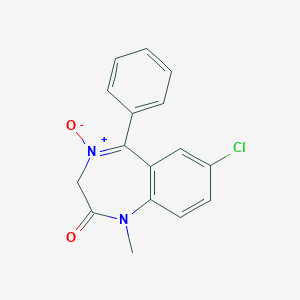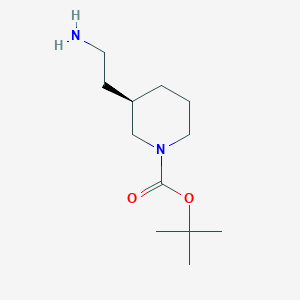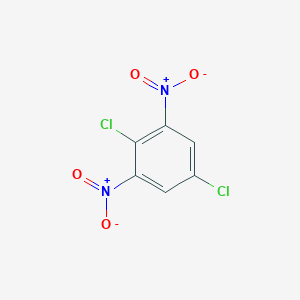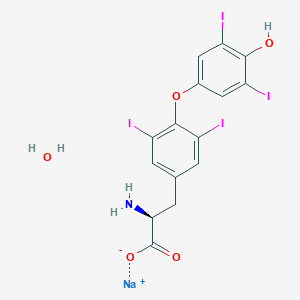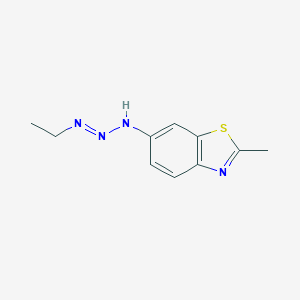
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid, also known as HOP, is a fluorescent dye used in various scientific research applications. It is a derivative of xanthene, a class of organic compounds that are widely used as dyes and indicators. HOP has a unique chemical structure that allows it to emit light when excited by a specific wavelength of light. This characteristic makes it a valuable tool in various fields of research, such as biochemistry, cell biology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is based on its unique chemical structure. When excited by a specific wavelength of light, the molecule undergoes a structural change that results in the emission of light at a longer wavelength. This process is known as fluorescence. The intensity of fluorescence is proportional to the concentration of the molecule, making it a valuable tool for quantitative analysis.
Biochemical and Physiological Effects:
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid has been shown to have minimal biochemical and physiological effects on living organisms. It is non-toxic and does not interfere with the normal function of cells or tissues. This makes it a valuable tool for studying biological systems without causing any harm.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in lab experiments is its high sensitivity and specificity. It can detect even small changes in the concentration of biological molecules, making it a valuable tool for quantitative analysis. However, one of the limitations of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is its photobleaching property, which means that it loses its fluorescence over time. This can be overcome by using appropriate imaging techniques and optimizing experimental conditions.
Direcciones Futuras
There are several future directions for the use of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in scientific research. One area of interest is the development of new fluorescent probes based on the 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid structure. These probes could have improved properties such as increased sensitivity, longer fluorescence lifetime, and resistance to photobleaching. Another area of interest is the use of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in the study of protein-protein interactions and protein folding. 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid can be used to monitor changes in protein conformation and stability, which could have implications for drug discovery and development. Overall, the future of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid in scientific research looks promising, and it is likely to remain a valuable tool for many years to come.
Métodos De Síntesis
The synthesis of 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is a complex process that involves several steps. The most commonly used method involves the reaction of 9-hydroxyxanthene-3-carboxylic acid with propionic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe to visualize biological molecules such as proteins, nucleic acids, and lipids. It is also used as a pH indicator, as its fluorescence properties change depending on the pH of the environment. 6-Hydroxy-3-oxo-3H-xanthene-9-propionic acid is also used in the study of ion channels and membrane transporters, as it can be used to monitor changes in ion concentration and membrane potential.
Propiedades
Número CAS |
16290-22-5 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
3-(3-hydroxy-6-oxoxanthen-9-yl)propanoic acid |
InChI |
InChI=1S/C16H12O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,17H,5-6H2,(H,19,20) |
Clave InChI |
RFRSCTPKEGYARM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2CCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2CCC(=O)O |
Otros números CAS |
16290-22-5 |
Sinónimos |
6-hydroxy-3-oxo-3H-xanthene-9-propionic acid XAN-6-prop |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



